![molecular formula C12H9NO2 B11900920 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one typically involves multi-step reactions. One efficient approach utilizes a three-step sequence:
Metalation of 1,2,4-triazines:
Catalytic Reduction: Catalytic reduction of 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine proceeds stereospecifically to give the sterically crowded all-cis-2,3,4,4a,9,9a-hexahydro-derivative.
Nitration and Oxidation: The 4-nitro derivatives and an oxidation by-product, 9-hydroxy-2-methyl-3-oxo-9-phenyl-2,3-dihydro-9H-indeno[2,1-c]pyridine, are obtained by nitration.
Industrial Production Methods
the principles of green chemistry and efficient multi-component reactions are often employed to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Catalytic reduction can lead to stereospecific products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Metalation using organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities .
Scientific Research Applications
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits potential as a bioactive molecule with antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to act as an ATP mimetic inhibitor of Cdc7, which plays a crucial role in cell cycle regulation . By inhibiting this kinase, the compound can potentially halt the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one is unique due to its hydroxyl group at the 9-position, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H9NO2 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
9-hydroxy-2,9-dihydroindeno[2,1-c]pyridin-1-one |
InChI |
InChI=1S/C12H9NO2/c14-11-9-4-2-1-3-7(9)8-5-6-13-12(15)10(8)11/h1-6,11,14H,(H,13,15) |
InChI Key |
ZILWPZOHRBFLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C(C2=C1)O)C(=O)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


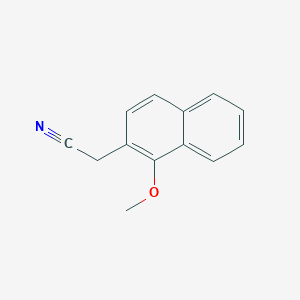
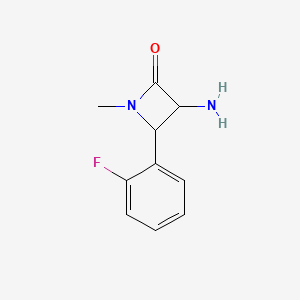
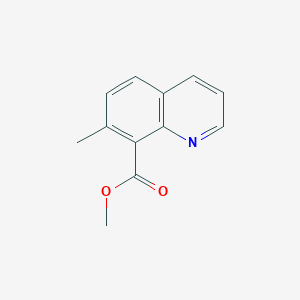
![2H-Thiopyrano[2,3-e]benzofuran-2-one](/img/structure/B11900868.png)
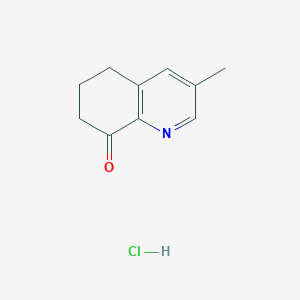
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
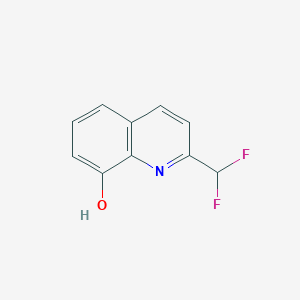
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
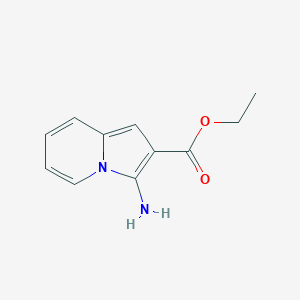
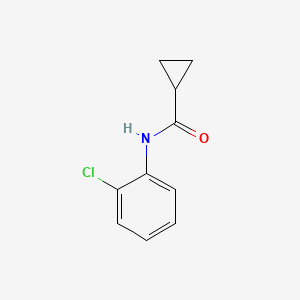
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)
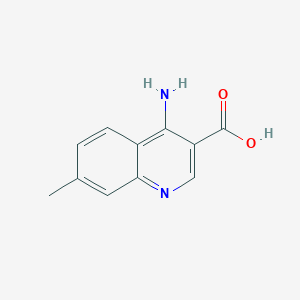
![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)

